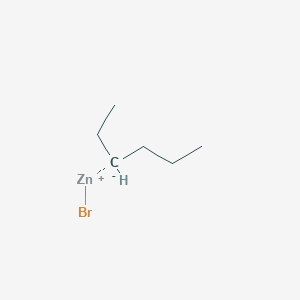
1-Ethylbutylzinc bromide
Descripción general
Descripción
1-Ethylbutylzinc bromide is a chemical compound with the CAS Number: 312693-14-4 . It has a molecular weight of 230.46 . The IUPAC name is zinc(II) bromide hexan-3-ide . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for 1-Ethylbutylzinc bromide is 1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 1-Ethylbutylzinc bromide is 230.46 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Stoichiometric Transformations
Organozinc reagents like 1-Ethylbutylzinc bromide are used in stoichiometric transformations typically dominated by polar main group organometallics. This includes metal-halogen exchange and deprotonative metalation, which are fundamental reactions in organic synthesis .
Catalytic Transformations
These reagents are also involved in catalytic transformations traditionally mediated by transition metal catalysts. For example, they participate in hydrosilylation reactions, which are important for the formation of silicon-containing organic compounds .
Synthesis of Natural Products
The synthesis of natural products and their derivatives often relies on organozinc compounds due to their essential role in enhancing reaction performance, especially in large-scale reactions .
Cross-Coupling Reactions
1-Ethylbutylzinc bromide is a powerful tool in cross-coupling reactions, such as the Negishi coupling, which is a valuable method for forming carbon-carbon bonds with functional group tolerance .
Michael Additions
These reagents are utilized in Michael addition reactions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds—a key step in the construction of complex molecules .
Electrophilic Amination Reactions
Electrophilic amination is another application where organozinc reagents demonstrate their utility by forming carbon-nitrogen bonds, an essential process in the synthesis of various nitrogen-containing compounds .
Cyclopropanation Reactions
Organozinc reagents are involved in cyclopropanation reactions, which are used to synthesize cyclopropane rings—a common structural motif in many natural products and pharmaceuticals .
Asymmetric Synthesis
Lastly, these reagents play a significant role in asymmetric synthesis, enabling the creation of chiral molecules that are important for the development of drugs and other bioactive molecules .
Safety and Hazards
Propiedades
IUPAC Name |
bromozinc(1+);hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMKSNAFMSJEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)










